molecular formula C13H18ClNO5S2 B2588252 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448132-62-4

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2588252
CAS No.: 1448132-62-4
M. Wt: 367.86
InChI Key: VHLDTCPDSXAUCG-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and piperidine.

    Sulfonylation: The 3-chloro-4-methoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Piperidine Introduction: The sulfonylated intermediate is then reacted with piperidine under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, either batch or continuous flow processes can be employed.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

    Material Science: It may be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain proteins.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine: can be compared with other sulfonyl piperidines such as:

Uniqueness

    Structural Differences: The presence of different sulfonyl groups (methyl, ethyl, propyl) can affect the compound’s reactivity and biological activity.

    Functional Properties: Variations in the sulfonyl group can lead to differences in solubility, stability, and interaction with biological targets.

Biological Activity

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine, with the CAS number 1448132-62-4, is a compound that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H18ClNO5S2C_{13}H_{18}ClNO_{5}S_{2}, with a molecular weight of 367.9 g/mol. The compound features a piperidine ring substituted with sulfonyl groups and a chlorinated methoxyphenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H18ClNO5S2
Molecular Weight367.9 g/mol
CAS Number1448132-62-4

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the sulfonamide group is particularly notable, as sulfonamides are known for their antibacterial properties.

Antimicrobial Activity

In studies examining the antimicrobial properties of related compounds, sulfonamide derivatives have demonstrated significant activity against a range of bacterial strains. The sulfonamide moiety in this compound may confer similar properties, making it a candidate for further investigation in antimicrobial applications.

Anticancer Activity

Recent investigations into the structure-activity relationship (SAR) of sulfonamide compounds suggest that modifications on the phenyl ring can enhance anticancer efficacy. For example, compounds bearing electron-withdrawing groups like chlorine can increase cytotoxicity against cancer cell lines. The specific arrangement of substituents in this compound may also facilitate interactions with cancer-related pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamide derivatives similar to this compound:

  • Anticancer Studies : A study reported that certain sulfonamide derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines, indicating promising anticancer potential .
  • Antimicrobial Efficacy : Research has shown that related compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar antimicrobial properties .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing critical binding interactions that contribute to their biological effects .

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO5S2/c1-20-13-4-3-11(9-12(13)14)22(18,19)15-7-5-10(6-8-15)21(2,16)17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLDTCPDSXAUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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